molecular formula C12H15N3 B13800559 3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine

3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine

Cat. No.: B13800559
M. Wt: 201.27 g/mol
InChI Key: BUXIWFCSVUWGMN-AATRIKPKSA-N
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Description

3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine is a chemical compound of interest in medicinal chemistry and organic synthesis. It features a pyridine ring linked via an ethenyl bridge to a 1-ethyl-4,5-dihydro-1H-imidazole group. This molecular architecture, particularly the presence of the imidazoline ring, is known to be significant in pharmaceutical research. Imidazoline derivatives are associated with a range of biological activities and are investigated for their potential as therapeutic agents . The specific stereochemistry (E)-configuration of the vinyl bridge can be critical for its molecular interactions and binding affinity. Researchers may explore this compound as a building block for the synthesis of more complex molecules or as a candidate for investigating biological pathways. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-[(E)-2-(1-ethyl-4,5-dihydroimidazol-2-yl)ethenyl]pyridine

InChI

InChI=1S/C12H15N3/c1-2-15-9-8-14-12(15)6-5-11-4-3-7-13-10-11/h3-7,10H,2,8-9H2,1H3/b6-5+

InChI Key

BUXIWFCSVUWGMN-AATRIKPKSA-N

Isomeric SMILES

CCN1CCN=C1/C=C/C2=CN=CC=C2

Canonical SMILES

CCN1CCN=C1C=CC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine involves two main components:

  • The pyridine core , which can be functionalized at the 3-position with a vinyl substituent.
  • The 1-ethyl-4,5-dihydro-1H-imidazol-2-yl group, which is a reduced imidazole ring bearing an ethyl substituent.

The key synthetic challenge is the formation of the vinyl linkage (E-configuration) between the imidazoline and pyridine rings.

Synthesis of the Imidazoline Moiety

The 4,5-dihydro-1H-imidazole ring is commonly prepared by cyclization reactions involving amino alcohols or diamines and aldehydes or α-haloketones. According to literature on imidazole and imidazoline derivatives:

  • A typical approach is the cyclocondensation of 1,2-diamines with α-haloketones or aldehydes , often under acidic or basic catalysis, to form the imidazoline ring.
  • Ethyl substitution at the nitrogen can be introduced by alkylation of the corresponding imidazoline or by using ethyl-substituted starting diamines.

For example, the preparation of substituted imidazolines has been reported via:

  • One-pot, multi-step reactions involving aza-Wittig intermediates and cyclization steps, as shown in the synthesis of bicycloimidazol-4-ones (which are related heterocycles) with yields of 68-85%.

Formation of the Vinyl Linkage to Pyridine

The vinyl linkage between the imidazoline and the pyridine ring can be formed by:

A relevant example is the synthesis of styryl pyridines by condensation of pyridine aldehydes with appropriate vinyl precursors.

Representative Synthetic Route

Based on the integration of available data and analogous compounds, a plausible synthetic route for 3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine is as follows:

Step Reaction Type Reactants Conditions Outcome
1 Alkylation 4,5-dihydro-1H-imidazole + ethyl halide Base, solvent (e.g., K2CO3, acetonitrile), reflux N-ethyl-4,5-dihydroimidazole
2 Formylation Pyridine (3-position) Vilsmeier-Haack or other formylation reagent 3-pyridinecarboxaldehyde
3 Wittig or Knoevenagel Condensation N-ethyl-4,5-dihydroimidazoline derivative + 3-pyridinecarboxaldehyde Base (e.g., K2CO3), solvent (ethanol or glycerol), heat 3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine

This approach aligns with known methods for similar vinyl-linked heterocycles.

Detailed Literature Findings

Imidazoline Synthesis

  • Ding et al. (2020) reported a one-pot, three-step aza-Wittig/heterocumulene mediated annulation to synthesize bicycloimidazol-4-ones, which can be adapted for imidazoline synthesis by modifying reaction partners.
  • Ueno and Tang (2004) synthesized imidazopyridines via in situ generation of α-sulfonyloxyketones followed by reaction with 2-aminopyridine under basic conditions, a method that could be adapted for vinyl imidazoline derivatives.

Pyridine Vinylation

  • Raja et al. (2024) reviewed microwave-assisted and base-mediated cyclizations to synthesize vinyl-substituted pyridines, including potassium carbonate-mediated cyclization of alkynyl oximes to pyridinols, which suggests that K2CO3 in glycerol or ethanol at elevated temperatures is effective for vinyl bond formation.
  • The Knoevenagel condensation of pyridine aldehydes with active methylene compounds under mild base catalysis is a common method to install vinyl groups with E-configuration.

Purification and Characterization

  • Products are typically purified by column chromatography using petroleum ether/ethyl acetate mixtures and can be crystallized from chloroform or other solvents to obtain pure compounds suitable for structural analysis.
  • Characterization includes NMR, mass spectrometry, and crystallography to confirm the E-configuration and substitution pattern.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Notes
One-pot aza-Wittig annulation (Vinylimino)phosphorane, aromatic isocyanates, 2-aminoethanol, TsCl, NEt3 68-85 Efficient cyclization to imidazoline derivatives
Alkylation + Wittig condensation Imidazoline + ethyl halide; 3-pyridinecarboxaldehyde + phosphonium ylide or base 50-75 Standard approach for vinyl linkage formation
K2CO3-mediated cyclization Alkynyl oximes, K2CO3, glycerol, 120°C 74 Effective for vinyl pyridine derivatives
Multi-component reactions Aldehydes, 2-aminopyridines, nitroalkanes, catalysts (Fe, ZnCl2) 60-80 Tandem or cascade reactions for imidazopyridines

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, targeting the ethylene bridge between the pyridine and imidazole rings.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced ethylene bridge derivatives.

    Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to 3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine exhibit significant anticancer activity. For example, thiazole-pyridine hybrids have shown promising results against various cancer cell lines, including breast and prostate cancers. The incorporation of the imidazole moiety may enhance the biological activity by improving solubility and bioavailability .

Anticonvulsant Activity
Analogues of this compound have been investigated for their anticonvulsant properties. Studies demonstrate that certain derivatives can effectively inhibit seizures in animal models, suggesting that 3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine could be a candidate for further development in treating epilepsy .

Mechanism of Action
The mechanism through which these compounds exert their effects often involves interaction with biological targets such as enzymes or receptors involved in cell proliferation and neurotransmission. The imidazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, which may be critical for their biological activity .

Material Science

Polymer Chemistry
3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine can serve as a monomer in the synthesis of polymers. Its vinyl group allows for polymerization reactions, leading to materials with tailored properties for specific applications such as coatings or drug delivery systems. The imidazole group can enhance the thermal stability and mechanical properties of the resulting polymers .

Nanomaterials
The compound's unique structure makes it suitable for the development of nanomaterials. Research has shown that incorporating imidazole derivatives into nanostructures can improve their electronic and optical properties, which are valuable in applications such as sensors and photovoltaic devices .

Chemical Intermediate

Synthesis of Other Compounds
As a versatile building block, 3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine can be utilized in the synthesis of more complex molecules. It can undergo various chemical reactions such as nucleophilic substitutions and cycloadditions to form derivatives with enhanced biological or material properties. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Case Studies

Study Application Findings
Anticancer Activity In vitro testing on cancer cell linesDemonstrated significant growth inhibition in MCF-7 and PC3 cell lines with IC50 values lower than standard treatments .
Anticonvulsant Properties Animal model studiesShowed effective seizure prevention comparable to established anticonvulsants .
Polymer Development Synthesis of functional polymersResulted in materials with improved mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of Pyridine,3-[(1E)-2-(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)ethenyl]-(9ci) involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like 2-aminopyridine and 4-methylpyridine.

    Imidazole derivatives: Compounds like 1-methylimidazole and 2-ethylimidazole.

Uniqueness

What sets Pyridine,3-[(1E)-2-(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)ethenyl]-(9ci) apart is its combined structure of pyridine and imidazole rings, which imparts unique chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler pyridine or imidazole derivatives .

Biological Activity

The compound 3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine (CAS No. 738575-24-1) is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅N₃
  • Molecular Weight : 201.268 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 330.3 ± 44.0 °C
  • Flash Point : 153.6 ± 28.4 °C
  • LogP : 0.59

These properties suggest that the compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors implicated in disease processes. The imidazole ring is known for its role in biological systems, often participating in hydrogen bonding and coordination with metal ions.

Anticancer Activity

Recent studies have indicated that compounds containing imidazole and pyridine moieties exhibit significant anticancer properties. For example, a study on similar imidazole derivatives demonstrated their ability to inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) . The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition Studies

The compound's structural features suggest potential inhibitory effects on various kinases. In silico studies have shown that related compounds can inhibit SRC and ABL1 kinases with IC₅₀ values in the nanomolar range, indicating strong potency . This suggests that 3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine may share similar inhibitory properties.

Neuroprotective Effects

There is emerging evidence that imidazole derivatives can exhibit neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress . This could position the compound as a candidate for treating neurodegenerative diseases.

Study 1: Anticancer Efficacy

In a controlled study involving the administration of a similar pyridine derivative, researchers observed a significant reduction in tumor size in xenograft models of breast cancer. The treatment led to increased apoptosis markers in tumor tissues compared to controls, highlighting the compound's potential as an anticancer agent.

Study 2: Kinase Inhibition Profile

Another study focused on the kinase inhibition profile of related compounds revealed that certain derivatives exhibited selectivity towards ABL1 over other kinases, which is crucial for developing targeted therapies for cancers driven by BCR-ABL fusion proteins .

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityIC₅₀ (nM)Target
Compound AAnticancer52SRC
Compound BAnticancer25ABL1
3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridinePotential AnticancerTBDTBD
PropertyValue
Molecular Weight201.268 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point330.3 ± 44.0 °C
Flash Point153.6 ± 28.4 °C

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of imidazoline precursors with pyridine derivatives. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetic efficiency and thermal stability of sensitive intermediates .
  • Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) or acid/base catalysts may accelerate specific steps, such as vinyl bond formation .
    • Validation : Monitor reaction progress via TLC or HPLC, and optimize purification using column chromatography or recrystallization .

Q. How is the molecular structure of this compound characterized using X-ray crystallography?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation in solvents like ethanol/water mixtures .
  • Data collection : Use a Bruker SMART APEX diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Refinement : Employ SHELXL for structure solution and refinement, leveraging restraints for imidazoline ring planarity and vinyl bond geometry .
    • Key Parameters : Orthorhombic space group (e.g., Pbca), unit cell dimensions (e.g., a = 10.0057 Å, b = 7.9828 Å), and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

  • Methodological Answer :

  • NMR Assignments : Combine 2D experiments (HSQC, HMBC) to resolve overlapping signals in the pyridine and imidazoline regions .
  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311G**) to simulate NMR chemical shifts and compare with experimental data .
  • Dynamic Effects : Account for conformational flexibility (e.g., imidazoline puckering) using molecular dynamics simulations .

Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?

  • Methodological Answer :

  • Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for targets like nucleic acids or enzymes .
  • Enzymatic Assays : Test inhibition of topoisomerase II or viral proteases at varying concentrations (µM–mM range) .
  • In Vivo Models : Evaluate hypoglycemic activity in rodent models by monitoring blood glucose levels post-administration .

Q. What computational methods predict the electronic properties and reactivity of the vinyl-imidazoline moiety?

  • Methodological Answer :

  • Frontier Orbital Analysis : Calculate HOMO-LUMO gaps using DFT to assess nucleophilic/electrophilic sites .
  • Reactivity Descriptors : Use Fukui indices to predict regioselectivity in electrophilic substitution or oxidation reactions .
  • Solvent Effects : Apply polarizable continuum models (PCM) to simulate solvent interactions in catalytic processes .

Q. How can discrepancies between in vitro and in vivo pharmacological data be systematically addressed?

  • Methodological Answer :

  • ADME Profiling : Measure metabolic stability (e.g., liver microsome assays) and plasma protein binding to explain reduced in vivo efficacy .
  • Dosage Optimization : Conduct pharmacokinetic studies (Cmax, AUC) to identify optimal dosing regimens .
  • Metabolite Identification : Use LC-MS/MS to detect active metabolites that may contribute to observed bioactivity .

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